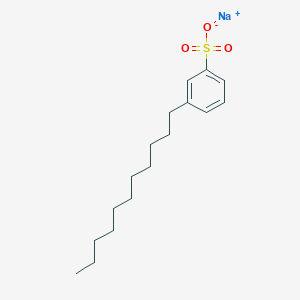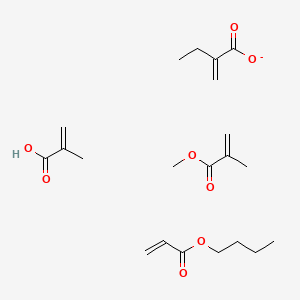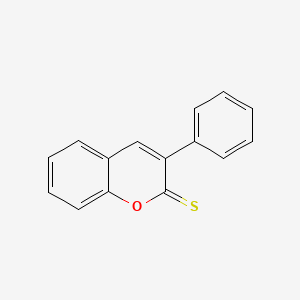
3-Phenyl-2H-1-benzopyran-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2H-1-benzopyran-2-thione is a heterocyclic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzopyran ring system with a phenyl group at the 3-position and a thione group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-1-benzopyran-2-thione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxyacetophenone with thiourea in the presence of an acid catalyst can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-1-benzopyran-2-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
3-Phenyl-2H-1-benzopyran-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-1-benzopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways . The thione group plays a crucial role in its biological activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Phenylchroman: Similar structure but lacks the thione group.
3-Methyl-2H-1-benzopyran-2-one: Contains a methyl group instead of a phenyl group and an oxygen atom instead of a thione group.
Coumarin: A well-known benzopyran derivative with a lactone group.
Uniqueness
3-Phenyl-2H-1-benzopyran-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds cannot .
Properties
CAS No. |
32004-00-5 |
|---|---|
Molecular Formula |
C15H10OS |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-phenylchromene-2-thione |
InChI |
InChI=1S/C15H10OS/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-10H |
InChI Key |
IQDKIAMSIRLYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




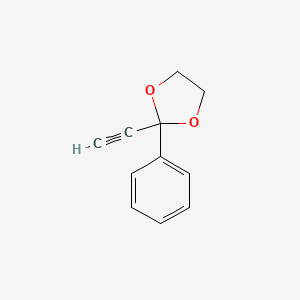
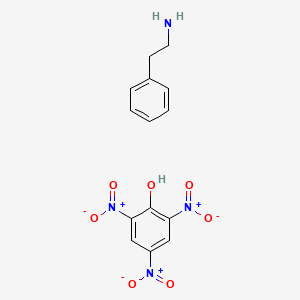
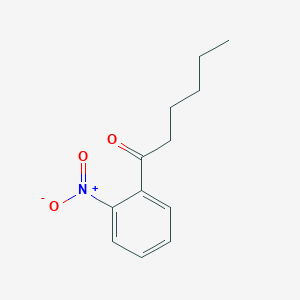
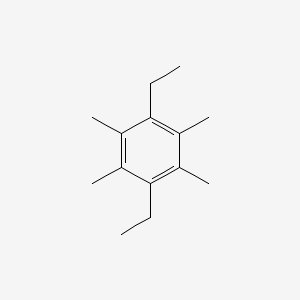
![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)


